Cas no 1260926-86-0 (N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
![N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/1260926-86-0x500.png)
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(3-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
- N-(3-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- STL084685
- N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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- インチ: 1S/C20H19N5O2/c1-3-14-7-6-8-15(11-14)21-18(26)12-24-16-9-4-5-10-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26)
- InChIKey: GDLIUSVSMHEQNW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=NN=C(C([H])([H])[H])N2C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C(N([H])C1=C([H])C([H])=C([H])C(C([H])([H])C([H])([H])[H])=C1[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 571
- トポロジー分子極性表面積: 80.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6111-2μmol |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-10mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-25mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-30mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-3mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-15mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-20mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-5μmol |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-1mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-6111-5mg |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260926-86-0 | 5mg |
$69.0 | 2023-09-10 |
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideに関する追加情報
Introduction to N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide and Its Significance in Modern Chemical Biology
N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1260926-86-0, represents a convergence of advanced heterocyclic chemistry and pharmacological innovation. The intricate molecular framework of this compound incorporates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is characterized by a fused tricyclic system consisting of a triazolotriazolone core embedded within a quinoxaline scaffold. This particular arrangement is not only chemically intriguing but also suggests potential interactions with biological targets. The presence of the 1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl moiety introduces a region of high structural complexity, which may contribute to the compound's binding affinity and specificity towards certain enzymes or receptors.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. The triazoloquinoxaline scaffold, in particular, has been extensively studied for its potential applications in medicinal chemistry. Research has demonstrated that such structures can exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of functional groups like acetamide into the molecular framework further enhances the compound's pharmacological profile by introducing polar interactions and improving solubility.
The synthesis of N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the strategic formation of the triazolotriazolone core followed by its functionalization with the quinoxaline moiety. This process requires meticulous control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex carbon-carbon bonds present in the molecule.
The biological activity of N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has been the subject of several preliminary studies. These investigations have revealed promising results regarding its interaction with various biological targets. For instance, preliminary docking studies suggest that this compound may bind to specific enzymes involved in cancer cell proliferation. Additionally, in vitro assays have indicated potential inhibitory effects on inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.
The potential therapeutic applications of this compound are further supported by its structural features. The combination of the 1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl moiety with the 3-ethylphenyl group creates a molecular entity that is both structurally unique and biologically relevant. Such features are often critical for achieving high affinity and selectivity in drug design. Moreover,the presence of an acetamide group enhances the compound's solubility and bioavailability,which are essential factors for successful drug development.
The synthesis and characterization of N-(3 ethylphenyl-) 2{ 1methyl 44 oxo 44 H 55 H [ 11 24 tri az ol o [44 31a ] quino xalin 55 yl } acet amide have opened new avenues for research in chemical biology and drug discovery. The compound's intricate structure and promising biological activities make it a valuable tool for studying complex biological pathways. As research continues, further insights into its mechanism of action and therapeutic potential are expected to emerge, paving the way for novel therapeutic strategies.
In conclusion, N-(3 ethylphenyl-) 22{ 11methyl 44 oxo 44 H 55 H [11 tri az o [44 31a ] quino xalin yl } acet amide is a remarkable example of how sophisticated organic chemistry can lead to the discovery of novel bioactive compounds。 Its unique structural features, combined with preliminary evidence of biological activity, make it a compelling candidate for further investigation。 As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in the development of new drugs and therapies.
1260926-86-0 (N-(3-ethylphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide) 関連製品
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